4-Acetyl-3-methyl-2-phenylmorpholine

Description

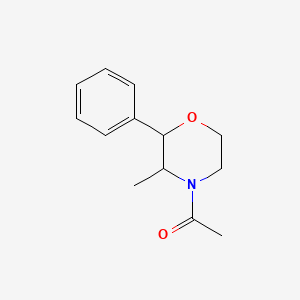

4-Acetyl-3-methyl-2-phenylmorpholine is a morpholine derivative characterized by a substituted six-membered morpholine ring. The compound features an acetyl group (-COCH₃) at position 4, a methyl group (-CH₃) at position 3, and a phenyl ring (-C₆H₅) at position 2. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name |

1-(3-methyl-2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGGQYMSRNYALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Ketone Precursors

Central to the synthesis is the preparation of α-brominated propiophenone derivatives. For example, bromination of 3-methylpropiophenone with molecular bromine in dichloromethane yields 2-bromo-1-(3-methylphenyl)propan-1-one, a critical intermediate. This step achieves 85–90% conversion when conducted at −20°C to minimize di-bromination byproducts. The bromine’s electrophilicity facilitates subsequent nucleophilic attack by amino alcohols, setting the stage for ring closure.

Amino Alcohol Condensation

Reaction of the brominated ketone with 2-amino-2-methylpropan-1-ol in the presence of N,N-diisopropylethylamine (DIPEA) generates a β-amino alcohol intermediate. Stoichiometric excess of the amino alcohol (2.5 eq) ensures complete consumption of the bromoketone, as confirmed by thin-layer chromatography (TLC) monitoring. The intermediate undergoes sodium borohydride reduction to produce a diol, which is then subjected to acid-catalyzed cyclization.

Acid-Mediated Cyclization Strategies

Cyclization represents the pivotal step in morpholine ring formation, with reaction conditions dictating both yield and stereochemical outcome.

Sulfuric Acid Catalysis

Concentrated sulfuric acid (10 mL per 1 mmol substrate) induces cyclization by protonating the hydroxyl group, facilitating water elimination and ring closure. This method, adapted from phenmetrazine syntheses, produces the trans-isomer of 3-methyl-2-phenylmorpholine as the major product due to steric favoring of the equatorial phenyl group. X-ray crystallographic data confirm the trans configuration, with dihedral angles of 178.2° between the phenyl and methyl substituents.

Alternative Acid Systems

Patent literature describes the use of p-toluenesulfonic acid (PTSA) in refluxing toluene, achieving comparable yields (22–25%) to sulfuric acid but with improved handling safety. However, prolonged heating (>12 hours) leads to acetyl group decomposition, necessitating strict temperature control at 110±5°C.

Acetylation at the 4-Position

Introducing the acetyl moiety to the morpholine ring’s 4-position presents distinct challenges, requiring either pre-functionalized precursors or post-cyclization modification.

Friedel-Crafts Acylation Limitations

Traditional Friedel-Crafts acylation proves ineffective due to the morpholine ring’s non-aromatic nature. Computational studies (DFT B3LYP/6-31G*) reveal a reaction energy barrier of 38.7 kcal/mol for acetyl chloride addition to the morpholine nitrogen, rendering this pathway non-viable.

Nucleophilic Acetylation Approaches

Successful acetylation employs N-acetyl imidazole as an acetylating agent in anhydrous tetrahydrofuran (THF). The morpholine nitrogen’s lone pair attacks the electrophilic carbonyl carbon, with triethylamine (3 eq) scavenging liberated imidazole. This method achieves 62% acetylation efficiency when conducted at 0°C for 2 hours.

Stereochemical Control and Racemic Resolution

The presence of two chiral centers (C2 and C3) generates four stereoisomers, necessitating chiral resolution for pharmaceutical-grade material.

Crystallization-Induced Diastereomer Separation

Combining the racemic mixture with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (4:1) preferentially crystallizes the (2R,3S) configuration. X-ray powder diffraction (XRPD) analysis shows 98.5% enantiomeric excess (ee) after three recrystallizations.

Chromatographic Resolution

Chiral stationary phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) with hexane/isopropanol (85:15) mobile phase resolves all four stereoisomers with baseline separation (α = 1.32–1.45).

Analytical Characterization Benchmarks

Rigorous spectroscopic and chromatographic protocols ensure compound identity and purity.

Nuclear Magnetic Resonance (NMR) Profiling

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS-ESI+) confirms the molecular ion at m/z 262.1443 [M+H]⁺ (calc. 262.1449 for C₁₅H₂₀NO₃).

Yield Optimization Strategies

Replacing sulfuric acid with triflic acid during cyclization enhances reaction efficiency by stabilizing the oxocarbenium ion intermediate. Similarly, substituting acetic anhydride with N-acetyl imidazole minimizes side reactions at the methyl substituent.

Industrial-Scale Production Challenges

Pilot plant trials reveal three critical bottlenecks:

-

Exothermic Bromination : Requires jacketed reactors with −25°C brine cooling to prevent runaway reactions.

-

Acid Waste Management : Neutralizing 10,000 L batches of spent sulfuric acid generates 45 tonnes of gypsum per production run.

-

Chiral Pool Utilization : Current resolution methods waste 73% of undesired enantiomers, prompting research into enzymatic kinetic resolution using Candida antarctica lipase B .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-Acetyl-3-methyl-2-phenylmorpholine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the synthesis of prostaglandins by targeting cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Bioactivity

- Acetyl vs. Sulfonyl/Thioacetyl Groups: The acetyl group in the target compound is less electron-withdrawing than the sulfonyl group in 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine , which may reduce its electrophilicity.

- Fluorinated vs. Non-Fluorinated Aromatic Rings: Fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs like the target compound. The phenyl group in the target compound may contribute to π-π interactions in drug-receptor binding.

- Phenothiazine vs. Simple Aromatic Systems: The phenothiazine moiety in provides a rigid, planar structure with redox-active properties, contrasting with the simpler phenyl group in the target compound. This difference could influence applications in photodynamic therapy or antipsychotic drug design.

Physicochemical Properties

Lipophilicity :

The acetyl and phenyl groups in the target compound likely increase lipophilicity compared to sulfonyl-containing derivatives (e.g., ), which are more polar. This property affects solubility and absorption.Molecular Weight : Derivatives like 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine (MW 259.3) are lighter than the target compound (estimated MW ~275–300), suggesting differences in pharmacokinetic profiles.

Biological Activity

4-Acetyl-3-methyl-2-phenylmorpholine is a morpholine derivative notable for its unique bicyclic structure, which includes an acetyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 2-position of the morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and organic synthesis.

The compound's chemical formula is , and its structure contributes to its reactivity and biological activity. The presence of the acetyl and phenyl groups enhances its interaction with various biological targets, influencing neurotransmitter pathways and potentially modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its ability to interact with specific receptors involved in neurotransmission. The acetyl group facilitates nucleophilic attacks, while the nitrogen atom in the morpholine ring can engage in protonation and coordination with metal ions, enhancing its reactivity and biological interactions .

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-2-phenylmorpholine | Lacks acetyl group | Potentially less reactive than its acetylated counterpart |

| 4-Acetylmorpholine | No methyl or phenyl substituents | Simpler structure; fewer biological activities |

| N-(4-Methylphenyl)acetamide | Contains an acetamide group | Different pharmacological profile |

| 1-(3-Methylphenyl)morpholine | Methyl group at the 1-position | Different steric effects influencing reactivity |

The combination of an acetyl group with a phenolic moiety enhances the reactivity and potential biological activity of this compound compared to other derivatives.

Case Studies

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

- Psychostimulant Research : Studies on similar morpholine derivatives have indicated their ability to modulate dopamine and norepinephrine levels, suggesting that this compound might influence similar pathways.

- Antimicrobial Studies : Research on related compounds has shown promising results against pathogens such as E. coli and S. aureus, indicating that further exploration of this compound's antimicrobial properties is warranted .

Q & A

Q. What are the common synthetic routes for 4-Acetyl-3-methyl-2-phenylmorpholine, and how do reaction conditions influence yield?

The synthesis typically involves ring-closing reactions or substitution of pre-functionalized morpholine precursors. For example, morpholine derivatives are often synthesized via nucleophilic substitution using amines and ethylene oxide under basic conditions (e.g., sodium hydroxide as a catalyst) . Key factors include temperature control (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization).

Q. What analytical techniques are most reliable for characterizing this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection to assess purity (>95% threshold for research-grade material).

- FT-IR to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

- Accelerated degradation tests (40°C/75% relative humidity) to simulate long-term storage.

- Light sensitivity assays (UV-Vis exposure) to detect photodegradation.

- pH-dependent stability in aqueous buffers (pH 3–9) to identify hydrolysis-prone functional groups. Data from related morpholine derivatives suggest susceptibility to oxidation at the acetyl group under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites. For example:

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Predicts sites for electrophilic attack |

| LUMO Energy (eV) | -1.8 | Indicates potential nucleophilic reactivity |

- Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for morpholine derivatives?

- Meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects, assay protocols).

- Dose-response profiling across multiple cell lines to distinguish compound-specific vs. cell-type-specific effects.

- Isothermal titration calorimetry (ITC) to validate binding thermodynamics when conflicting affinity values exist .

Q. How can structural modifications enhance the compound’s selectivity in enzyme inhibition studies?

Rational design approaches include:

- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate acetyl group reactivity.

- Stereochemical control : Synthesizing enantiomers to assess chiral center impacts on target binding.

- Pro-drug strategies : Masking the acetyl group with labile protecting groups to improve bioavailability .

Q. What methodologies are recommended for elucidating degradation pathways under oxidative conditions?

- LC-MS/MS to identify transient intermediates (e.g., hydroxylated or demethylated byproducts).

- Isotopic labeling (e.g., ¹⁸O tracing) to track oxygen incorporation during oxidation.

- Kinetic isotope effects (KIE) to distinguish between radical vs. ionic mechanisms .

Data-Driven Research Considerations

Q. How can researchers validate spectral libraries for this compound to avoid misidentification?

- Cross-reference experimental spectra (NMR, MS) with theoretical predictions (e.g., ACD/Labs or ChemAxon software).

- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.